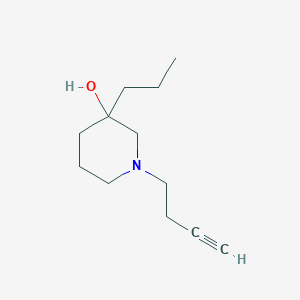

1-But-3-ynyl-3-propylpiperidin-3-ol

Description

Significance of Substituted Piperidines in Chemical Research

The piperidine (B6355638) ring is a prevalent scaffold in a vast array of natural products, pharmaceuticals, and agrochemicals. organic-chemistry.orgrsc.org Its significance stems from its ability to confer favorable pharmacokinetic and pharmacodynamic properties to bioactive molecules, such as enhanced membrane permeability, metabolic stability, and the ability to engage in specific interactions with biological targets. organic-chemistry.org Piperidine derivatives are integral to numerous drug classes, exhibiting a wide spectrum of pharmacological activities including analgesic, antipsychotic, antihistaminic, and anticancer effects. rsc.orgnih.gov The development of novel synthetic methods to create highly substituted and stereochemically complex piperidines remains an active area of chemical research, driven by the quest for new therapeutic agents. nih.gov

The introduction of various substituents onto the piperidine core allows for the fine-tuning of a molecule's biological activity and physical properties. The three-dimensional arrangement of these substituents is often crucial for specific receptor binding. nih.gov

Overview of Heterocyclic Compounds with Alkyne and Hydroxyl Functionalities

Heterocyclic compounds that incorporate both alkyne and hydroxyl groups are valuable intermediates in organic synthesis. The alkyne moiety, a source of high electron density and linear geometry, can participate in a wide range of chemical transformations. These include cycloaddition reactions, metal-catalyzed cross-coupling reactions, and nucleophilic additions. nih.govnih.gov The propargyl group (a three-carbon chain with a terminal alkyne) is a particularly versatile functional group that can be introduced into molecules to create building blocks for more complex structures. nih.gov

The hydroxyl group, on the other hand, can act as a hydrogen bond donor and acceptor, influencing a molecule's solubility and its interactions with biological macromolecules. The combination of an alkyne and a hydroxyl group in a single heterocyclic molecule, such as in 1-But-3-ynyl-3-propylpiperidin-3-ol, offers multiple points for further chemical modification and functionalization. The synthesis of such molecules often involves the addition of metal acetylides to a ketone precursor, in this case, a substituted piperidone. masterorganicchemistry.comlibretexts.org

Rationale and Objectives for Academic Investigation of this compound

The academic investigation of this compound is predicated on the unique combination of its structural features and the established importance of its constituent parts. The rationale for its study can be broken down into several key objectives:

Exploration of Novel Synthetic Methodologies: A primary objective would be to develop efficient and stereoselective synthetic routes to this compound. This could involve the addition of a metalated butyne derivative to a 3-propyl-3-hydroxypiperidine precursor or the reaction of a butynyl Grignard reagent with a suitable piperidone. masterorganicchemistry.comdtic.mil The development of such synthetic pathways would be of broader interest to organic chemists.

Investigation of Chemical Reactivity: The presence of both an alkyne and a hydroxyl group suggests a rich and diverse reactivity profile. Research would aim to explore the chemical transformations of these functional groups, both independently and in concert. For instance, the alkyne could be used in "click" chemistry reactions or be transformed into other functional groups, while the tertiary alcohol could be a precursor for other derivatives.

Probing Biological Activity: Given that substituted piperidines are known to possess a wide range of biological activities, a key objective would be to screen this compound for potential pharmacological effects. nih.govresearchgate.net The specific combination of the N-butynyl and 3-propyl-3-hydroxy substituents could lead to novel interactions with biological targets. The table below summarizes the diverse biological activities observed in various substituted piperidine compounds, providing a basis for the potential therapeutic applications of novel derivatives like this compound.

| Piperidine Derivative Class | Reported Biological Activities |

| 3,4,5-Trihydroxypiperidines | Glycosidase inhibition, immunosuppressant, antibacterial nih.gov |

| N-Acyl-4-piperidones | Precursors for various biologically active piperidines organic-chemistry.org |

| N-Arylpiperidines | Anticancer, antioxidant nih.gov |

| 4-Aminomethylpiperidines | Analgesic (µ-opioid receptor modulation) researchgate.net |

| Piperine (B192125) and its derivatives | PPARγ agonistic activity dovepress.com |

Data sourced from multiple studies indicating the broad therapeutic potential of the piperidine scaffold.

Structure-Activity Relationship (SAR) Studies: The synthesis and study of this compound would serve as a starting point for broader SAR studies. By systematically modifying the substituents on the piperidine ring—for example, by changing the length of the alkyl chain at the 3-position or altering the alkyne group at the 1-position—researchers could gain valuable insights into the structural requirements for any observed biological activity.

The following table outlines a hypothetical synthetic approach to this compound, based on established chemical reactions for the formation of similar compounds.

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Dieckmann Condensation | Primary amine, dialkyl adipate, base | Substituted 3-oxopiperidine-4-carboxylate |

| 2 | Hydrolysis and Decarboxylation | Acid or base, heat | 3-Oxopiperidine |

| 3 | Grignard Reaction | Propylmagnesium bromide, ether | 3-Propyl-3-hydroxypiperidine |

| 4 | N-Alkynylation | But-3-ynyl bromide, base | This compound |

This table presents a conceptual synthetic pathway; actual reaction conditions would require optimization.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-but-3-ynyl-3-propylpiperidin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO/c1-3-5-9-13-10-6-8-12(14,11-13)7-4-2/h1,14H,4-11H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNJADFBJLVVVAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(CCCN(C1)CCC#C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2147925-37-7 | |

| Record name | 1-(but-3-yn-1-yl)-3-propylpiperidin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 but 3 Ynyl 3 Propylpiperidin 3 Ol

Retrosynthetic Analysis of the 1-But-3-ynyl-3-propylpiperidin-3-ol Scaffold

Retrosynthetic analysis is a powerful problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. icj-e.orgamazonaws.com This process begins with the target molecule and works backward through a series of logical bond disconnections, known as transforms, which correspond to reliable chemical reactions in the forward direction. amazonaws.com

For this compound, the primary disconnections are identified at the C-N bond of the piperidine (B6355638) ring and the C-C bonds that form the ring itself. A key disconnection is the bond between the piperidine nitrogen and the 1-but-3-ynyl group. This leads to two key precursors: 3-propylpiperidin-3-ol (B582345) and a suitable 4-carbon electrophile containing a terminal alkyne, such as 4-halo-1-butyne.

Further retrosynthetic analysis of the 3-propylpiperidin-3-ol intermediate suggests several pathways for its formation. A logical disconnection of the C2-C3 and C5-C6 bonds of the piperidine ring points towards acyclic precursors that can be cyclized. This could involve, for example, a precursor containing an amine, a carbonyl group (or its equivalent), and the propyl group, which can undergo an intramolecular cyclization to form the desired piperidine ring.

Approaches to Piperidine Core Synthesis

Intermolecular and Intramolecular Cyclization Strategies

Intramolecular cyclization is a common and effective strategy for the synthesis of piperidine rings. mdpi.com One potential approach for the synthesis of 3-propylpiperidin-3-ol involves the cyclization of an amino ketone or a related precursor. For instance, an acyclic precursor containing a primary amine and a ketone separated by a suitable carbon chain could undergo an intramolecular Mannich-type reaction or a reductive amination to form the piperidine ring.

Another powerful strategy is the use of ring-closing metathesis (RCM) of a diene precursor containing a nitrogen atom. This method has become a staple in the synthesis of various nitrogen-containing heterocycles.

Intermolecular approaches, such as multicomponent reactions, offer an efficient way to construct polysubstituted piperidines in a single step from simple starting materials. scielo.org.mx For example, a three-component reaction involving an aldehyde, an amine, and a suitable dienolate could potentially be adapted to form the 3-propylpiperidin-3-ol core.

| Cyclization Strategy | Description | Potential Precursors for 3-Propylpiperidin-3-ol |

| Intramolecular Mannich Reaction | Cyclization of an amino ketone, often acid or base-catalyzed. | An acyclic aminoketone with a propyl group at the appropriate position. |

| Reductive Amination | Intramolecular cyclization of an amino aldehyde or amino ketone followed by reduction of the resulting imine or enamine. | A δ-amino ketone or aldehyde. |

| Ring-Closing Metathesis (RCM) | Cyclization of a diene catalyzed by a ruthenium or molybdenum complex. | An acyclic diene containing a nitrogen atom and a propyl group. |

| Aza-Diels-Alder Reaction | A [4+2] cycloaddition between an imine and a diene to form a tetrahydropyridine, which can be reduced to a piperidine. | An imine derived from propanal and a suitable diene. |

Stereoselective and Asymmetric Synthesis of Piperidine Derivatives

The presence of a stereocenter at the C3 position of this compound necessitates the use of stereoselective or asymmetric synthetic methods to obtain enantiomerically pure or enriched products. Chiral piperidines are highly sought after due to their prevalence in bioactive molecules. nih.gov

Several strategies can be employed to achieve stereocontrol. The use of chiral auxiliaries attached to the nitrogen or another part of the acyclic precursor can direct the stereochemical outcome of the cyclization reaction. researchgate.net After the formation of the piperidine ring, the auxiliary can be removed.

Asymmetric catalysis is another powerful tool. Chiral catalysts, such as those based on transition metals or organocatalysts, can be used to catalyze the key ring-forming reaction in an enantioselective manner. For example, a stereoselective vinylogous Mannich-type reaction has been developed for the synthesis of multi-substituted chiral piperidines. Chemo-enzymatic methods, which combine chemical synthesis with biocatalysis, have also emerged as a versatile approach for the asymmetric synthesis of substituted piperidines. nih.gov

| Stereoselective Approach | Description | Application to 3-Propylpiperidin-3-ol |

| Chiral Auxiliary | A chiral molecule temporarily incorporated into the substrate to direct the stereochemistry of a subsequent reaction. | An acyclic precursor bearing a removable chiral auxiliary on the nitrogen atom. |

| Asymmetric Catalysis | The use of a chiral catalyst to favor the formation of one enantiomer over the other. | Enantioselective cyclization of an achiral precursor using a chiral Lewis acid or organocatalyst. |

| Substrate Control | The inherent stereochemistry of a chiral starting material directs the formation of new stereocenters. | Starting from a chiral pool material, such as an amino acid, to construct the piperidine ring. |

| Chemo-enzymatic Synthesis | The combination of chemical and enzymatic steps to achieve high stereoselectivity. nih.gov | Enzymatic resolution of a racemic intermediate or an enzyme-catalyzed stereoselective reaction. |

Introduction of the 1-But-3-ynyl Moiety at the Piperidine Nitrogen

The final key step in the synthesis of this compound is the introduction of the 1-but-3-ynyl group at the nitrogen atom of the pre-formed 3-propylpiperidin-3-ol ring.

Alkynylation Reactions (e.g., N-Alkylation with Butynyl Halides)

N-alkylation is a fundamental and widely used method for the formation of C-N bonds. In this case, the secondary amine of 3-propylpiperidin-3-ol can act as a nucleophile and react with a suitable electrophile containing the butynyl moiety. The most common electrophiles for this purpose are butynyl halides, such as 4-bromo-1-butyne (B1278893) or 4-chloro-1-butyne.

The reaction is typically carried out in the presence of a base to deprotonate the piperidine nitrogen, thereby increasing its nucleophilicity. Common bases used for this purpose include inorganic bases like potassium carbonate or sodium carbonate, or organic bases such as triethylamine. The choice of solvent is also important and can range from polar aprotic solvents like acetonitrile or dimethylformamide (DMF) to alcohols or even water, depending on the specific reaction conditions.

Regioselectivity and Diastereoselectivity Considerations

In the N-alkylation of 3-propylpiperidin-3-ol, regioselectivity is generally not a major concern as the piperidine nitrogen is the most nucleophilic site for alkylation. However, if other nucleophilic functional groups were present in the molecule, protection strategies might be necessary to ensure selective N-alkylation.

Elaboration of the Propyl Substituent at C-3

The introduction of an alkyl group at the C-3 position of the piperidine ring is a critical step. This can be achieved either by direct alkylation, which requires careful control of stereochemistry, or by the transformation of an existing functional group.

Achieving stereocontrol during the formation of a C-C bond at an unactivated position on the piperidine ring is a significant synthetic hurdle. Modern methods have moved beyond classical enolate alkylations to more sophisticated and selective approaches.

One advanced strategy involves the palladium-catalyzed C(sp³)–H arylation of piperidines using a directing group at a nearby position. acs.org While this method has been primarily demonstrated for arylation at the C-4 position directed by a C-3 auxiliary, the principle of directed C-H activation highlights a potential pathway for functionalization. acs.org Adapting such a method for alkylation would involve a cross-coupling reaction with an alkyl partner.

A more direct and classical approach involves the conjugate addition of organometallic reagents to a piperidine-derived α,β-unsaturated system, such as a tetrahydropyridine. However, the most common and direct route to a 3-alkyl-3-hydroxypiperidine core involves the addition of an organometallic reagent to a 3-piperidone precursor, which simultaneously installs the alkyl and hydroxyl groups.

Alternatively, stereocontrolled alkylation can be achieved through the carbolithiation of N-protected dehydropiperidines. Studies on N-Boc-4-aryl-1,2,3,6-tetrahydropyridines have shown that alkyllithium reagents can add to the C-3 position with high diastereoselectivity, which is controlled by existing substituents on the ring. This method provides a pathway to vicinally functionalized piperidines.

The table below summarizes various approaches for introducing alkyl substituents onto a piperidine ring.

| Method | Substrate | Reagent/Catalyst | Key Features | Reference |

| Directed C-H Functionalization | C-3 Auxiliary Substituted Piperidine | Palladium Catalyst | High regioselectivity; primarily for arylation but adaptable. | acs.org |

| Carbolithiation | N-Boc-dehydropiperidine | Alkyllithium (e.g., n-BuLi) | High diastereoselectivity; forms vicinally disubstituted piperidines. | |

| Ring Expansion | Prolinol derivatives | Nucleophile | Forms C-3 substituted piperidines from pyrrolidine precursors. | nih.gov |

| Reductive Hydroamination | Alkynes with a tethered amine | Acid catalyst | Intramolecular cyclization to form substituted piperidines. | nih.gov |

This table is interactive. Click on the headers to sort the data.

An alternative to direct alkylation is the conversion of a pre-existing functional group at the C-3 position into a propyl group. This multi-step approach can sometimes offer better control over stereochemistry. A common starting material for such transformations is a piperidine-3-carboxylic acid derivative.

For instance, the carboxylic acid or ester can be reduced to a primary alcohol. The resulting hydroxymethyl group can then be converted into a good leaving group, such as a tosylate or mesylate, and subsequently displaced by a two-carbon nucleophile like an ethyl Grignard reagent in the presence of a copper catalyst (cuprate). A final reduction of the resulting functionality would yield the propyl group.

A more direct transformation could involve:

Wittig Reaction: Conversion of a 3-formylpiperidine (derived from the reduction of a 3-ester) with an ethylidene phosphorane to yield a propenyl group.

Hydrogenation: Subsequent reduction of the double bond would furnish the desired propyl substituent.

These transformations are standard in organic synthesis and provide reliable routes to the desired alkyl chain, although they increase the total number of synthetic steps.

Installation and Stereocontrol of the Hydroxyl Group at C-3

The tertiary alcohol at C-3 is a key feature of the target molecule. Its creation is most efficiently achieved by the nucleophilic addition of a propyl organometallic reagent to a 3-piperidone precursor.

The most direct and convergent method for constructing the 3-propyl-3-hydroxypiperidine core is the reaction of an N-protected 3-piperidone with a propyl organometallic reagent. Grignard reagents, such as propylmagnesium bromide (CH₃CH₂CH₂MgBr), are commonly used for this purpose. acs.org

The reaction proceeds via nucleophilic attack of the propyl anion equivalent on the electrophilic carbonyl carbon of the 3-piperidone. An acidic workup then protonates the resulting alkoxide to yield the tertiary alcohol. The use of an N-protecting group, such as a tert-butoxycarbonyl (Boc) group, is essential to prevent side reactions, such as the deprotonation of the N-H proton.

Reaction Scheme: N-Boc-3-piperidone + CH₃CH₂CH₂MgBr → N-Boc-3-propylpiperidin-3-ol

This single step efficiently installs both the required propyl and hydroxyl groups at the C-3 position. The primary challenge of this approach lies in controlling the stereochemistry of the newly formed chiral center.

Achieving stereocontrol in the addition of a nucleophile to the C-3 carbonyl of a piperidone is critical for synthesizing enantiomerically pure final products. Several strategies can be employed:

Chiral Auxiliaries: A chiral auxiliary can be attached to the piperidine nitrogen. This auxiliary can direct the incoming nucleophile to one face of the carbonyl group, leading to a diastereoselective addition. Subsequent removal of the auxiliary reveals the chiral tertiary alcohol.

Chiral Catalysts: The use of a chiral ligand in conjunction with the organometallic reagent can create a chiral environment around the ketone, influencing the trajectory of the nucleophilic attack. For example, the addition of (-)-sparteine to organolithium reactions has been shown to induce enantioselectivity.

Enzymatic/Biocatalytic Methods: While often used for the reduction of ketones to secondary alcohols, biocatalysis offers a powerful tool for stereoselective transformations. The development of enzymes capable of catalyzing stereoselective Grignard-type additions to ketones is an active area of research. For instance, the enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine from N-1-Boc-3-piperidone has been achieved using ketoreductase enzymes or whole-cell biocatalysts like Baker's yeast, demonstrating the potential of biocatalysis for creating chiral centers in the piperidine ring with high enantiomeric excess. Although this yields a secondary alcohol, the principle of using biological systems to control stereochemistry is highly relevant.

The table below outlines potential stereocontrol strategies for the addition reaction.

| Strategy | Description | Potential Reagents/Systems | Expected Outcome |

| Chiral Auxiliary | An enantiopure group on the nitrogen directs the addition. | (R)- or (S)-α-methylbenzylamine derived auxiliary | High diastereoselectivity |

| Chiral Ligand | A chiral ligand coordinates to the metal of the organometallic reagent. | Propyllithium / (-)-Sparteine complex | Enantioselective addition |

| Biocatalysis | Use of enzymes or whole cells to catalyze a stereoselective addition. | Engineered enzymes (e.g., Grignardase) | High enantioselectivity |

This table is interactive. Click on the headers to sort the data.

Total Synthesis Strategies and Optimizations for this compound

A plausible total synthesis of this compound would integrate the aforementioned methodologies into a coherent and efficient sequence. A retrosynthetic analysis suggests a convergent approach starting from a commercially available piperidine derivative.

Retrosynthetic Analysis:

The target molecule can be disconnected at the C-N bond, revealing the secondary amine precursor, 3-propylpiperidin-3-ol, and an electrophilic 4-carbon alkynyl unit. The 3-propylpiperidin-3-ol can be further disconnected at the C3-propyl and C3-hydroxyl bonds, pointing to N-protected-3-piperidone as a key starting material.

Proposed Forward Synthesis:

Protection: Start with 3-piperidone hydrochloride and protect the nitrogen atom, for example, with a Boc group using di-tert-butyl dicarbonate (Boc₂O) to form N-Boc-3-piperidone. This protecting group is stable under the basic/nucleophilic conditions of the subsequent step and can be easily removed later under acidic conditions.

Grignard Addition: Treat N-Boc-3-piperidone with propylmagnesium bromide in an anhydrous ether solvent such as THF at low temperature (e.g., 0 °C to -78 °C) to form N-Boc-3-propylpiperidin-3-ol. acs.org This is the key bond-forming step that creates the tertiary alcohol stereocenter. For a stereocontrolled synthesis, one of the chiral methods discussed in section 2.5.2 would be employed here.

Deprotection: Remove the Boc group using a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent, to yield 3-propylpiperidin-3-ol. chemicalbook.com

N-Alkylation: The final step is the alkylation of the secondary amine with a suitable but-3-ynyl electrophile, such as 4-bromo-1-butyne or 4-tosyloxy-1-butyne, in the presence of a non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) in a polar aprotic solvent like acetonitrile or DMF. This reaction forms the target molecule, this compound.

Optimization:

Protecting Group: The choice of the nitrogen protecting group is crucial. While Boc is common, a benzyl (Bn) or carbobenzyloxy (Cbz) group could also be used. The selection depends on the orthogonality required for subsequent deprotection steps in more complex syntheses.

Grignard Reaction Conditions: Optimization of the Grignard reaction temperature, solvent, and addition rate is necessary to maximize the yield and minimize side reactions like enolization of the ketone. The use of additives like cerium(III) chloride (Luche reduction conditions) can sometimes improve yields by increasing the nucleophilicity of the organometallic reagent.

N-Alkylation Conditions: The final alkylation step must be carefully controlled to prevent over-alkylation or quaternization of the nitrogen atom. Using a slight excess of the amine relative to the alkylating agent and carefully controlling the reaction time and temperature can optimize the yield of the desired tertiary amine.

This synthetic strategy provides a robust and flexible route to this compound and related analogs, allowing for variations in both the C-3 and N-1 substituents.

Synthesis of Analogues and Derivatives for Structure-Activity Relationship (SAR) Studies

The exploration of the structure-activity relationships (SAR) for this compound necessitates the synthesis of a diverse library of analogues. This process involves systematic modifications at key positions of the molecule to probe interactions with biological targets and optimize activity, selectivity, and physicochemical properties. The synthetic strategy is centered around a convergent approach, utilizing a common intermediate that allows for late-stage diversification.

The logical precursor for the core of the target molecule is N-Boc-3-piperidone . This commercially available or readily synthesized starting material provides a versatile platform for introducing the C3-alkyl substituent and, subsequently, the N-substituent. google.combiosynth.com

The general synthetic pathway proceeds in three key stages:

Installation of the C3-Alkyl Group : The tertiary alcohol and the C3-propyl group are introduced via the addition of an organometallic reagent to the ketone of N-Boc-3-piperidone.

Deprotection of the Piperidine Nitrogen : Removal of the tert-butoxycarbonyl (Boc) protecting group reveals the secondary amine.

N-Substitution : Introduction of the N-butynyl group or its analogues is achieved through alkylation of the secondary amine.

This modular approach is ideal for SAR studies as it allows for the independent variation of the C3 and N1 substituents.

Variation of the C3-Alkyl Substituent

To investigate the influence of the C3-substituent on biological activity, a series of analogues can be prepared by reacting N-Boc-3-piperidone with various organometallic reagents, such as Grignard (R-MgBr) or organolithium (R-Li) reagents. This reaction simultaneously generates the tertiary alcohol and installs the desired alkyl or aryl group at the C3 position. The choice of reagent directly dictates the nature of the C3 side chain, allowing for exploration of steric bulk, lipophilicity, and electronic effects.

Following the organometallic addition, the resulting N-Boc-3-alkylpiperidin-3-ol intermediate is deprotected, typically under acidic conditions (e.g., trifluoroacetic acid or HCl in an organic solvent), to yield the corresponding 3-alkylpiperidin-3-ol. This secondary amine is then alkylated with 4-bromo-1-butyne to furnish the final target analogues.

The table below outlines a representative set of analogues designed to probe the SAR at the C3 position.

| Analogue Name | C3-Substituent | Organometallic Reagent Used | Rationale for Modification |

| 1-But-3-ynyl-3-methyl piperidin-3-ol | Methyl | Methylmagnesium bromide | Probes for minimal steric requirement at C3. |

| 1-But-3-ynyl-3-ethyl piperidin-3-ol | Ethyl | Ethylmagnesium bromide | Investigates tolerance for small increase in steric bulk. |

| 1-But-3-ynyl-3-isopropyl piperidin-3-ol | Isopropyl | Isopropylmagnesium bromide | Explores effect of branched-chain steric bulk near the core. |

| 1-But-3-ynyl-3-butyl piperidin-3-ol | Butyl | Butylmagnesium bromide | Assesses impact of increased lipophilicity and chain length. |

| 1-But-3-ynyl-3-phenyl piperidin-3-ol | Phenyl | Phenylmagnesium bromide | Introduces an aromatic ring to probe for π-stacking interactions. |

| 1-But-3-ynyl-3-cyclopropyl piperidin-3-ol | Cyclopropyl | Cyclopropylmagnesium bromide | Introduces a conformationally restricted cycloalkyl group. |

Variation of the N1-Substituent

This common intermediate can then be subjected to N-alkylation or N-acylation with a variety of reagents to generate a diverse set of derivatives. Standard alkylation conditions, such as reacting the amine with an alkyl halide (e.g., R-X where X = Br, I) in the presence of a non-nucleophilic base (e.g., K₂CO₃ or Et₃N) in a polar aprotic solvent like acetonitrile or DMF, are typically employed.

The following table details potential modifications at the N1-position to build a comprehensive SAR profile.

| Analogue Name | N1-Substituent | Synthetic Reagent Used | Rationale for Modification |

| 1-Prop-2-ynyl -3-propylpiperidin-3-ol | Propargyl | Propargyl bromide | Shortens the linker to the alkyne by one carbon. |

| 1-Pent-4-ynyl -3-propylpiperidin-3-ol | Pent-4-ynyl | 5-Chloro-1-pentyne | Extends the linker to the alkyne by one carbon. |

| 1-Butyl -3-propylpiperidin-3-ol | Butyl | 1-Bromobutane | Removes the terminal alkyne to determine its necessity for activity. |

| 1-(4-Phenylbutyl )-3-propylpiperidin-3-ol | 4-Phenylbutyl | 1-Bromo-4-phenylbutane | Replaces the alkyne with a phenyl group to probe for hydrophobic/aromatic interactions. |

| 1-(But-3-enyl )-3-propylpiperidin-3-ol | But-3-enyl | 4-Bromo-1-butene | Replaces the alkyne with an alkene to assess the electronic effect of the triple bond. |

| 1-Acyl -3-propylpiperidin-3-ol | Acyl | Acetyl chloride | Introduces an amide to remove basicity of the nitrogen and add a hydrogen bond acceptor. |

By systematically synthesizing and evaluating these and other related analogues, a detailed structure-activity relationship model can be constructed. This model is essential for identifying the key structural motifs required for biological activity and for guiding the design of next-generation compounds with improved potency and optimized properties.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of 1 but 3 Ynyl 3 Propylpiperidin 3 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For 1-But-3-ynyl-3-propylpiperidin-3-ol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed to assign all proton (¹H) and carbon (¹³C) signals and to elucidate the compound's conformation and stereochemistry.

The ¹H and ¹³C NMR spectra of this compound would exhibit characteristic signals corresponding to the piperidine (B6355638) ring, the N-butynyl group, and the C3-propyl group. The chemical shifts (δ) are influenced by the electronic environment of each nucleus.

¹H NMR: The proton spectrum would be expected to show distinct signals for the various protons in the molecule. The multiplicity of each signal (singlet, doublet, triplet, multiplet) arises from spin-spin coupling with neighboring protons and provides valuable information about the connectivity of the atoms.

¹³C NMR: The carbon spectrum provides a signal for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's hybridization and the nature of its substituents.

Predicted NMR Data Tables:

The following data is predicted based on known chemical shifts for similar functional groups and substitution patterns.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| H-2 (Piperidine) | 2.5 - 2.8 | m | 2H |

| H-4 (Piperidine) | 1.5 - 1.8 | m | 2H |

| H-5 (Piperidine) | 1.5 - 1.8 | m | 2H |

| H-6 (Piperidine) | 2.5 - 2.8 | m | 2H |

| H-1' (Propyl) | 1.4 - 1.6 | m | 2H |

| H-2' (Propyl) | 1.3 - 1.5 | m | 2H |

| H-3' (Propyl) | 0.9 - 1.0 | t | 3H |

| H-1'' (Butynyl) | 2.4 - 2.6 | t | 2H |

| H-2'' (Butynyl) | 3.2 - 3.4 | m | 2H |

| H-4'' (Butynyl) | 2.0 - 2.2 | t | 1H |

| OH | 3.0 - 4.0 | s (broad) | 1H |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-2 (Piperidine) | 50 - 55 |

| C-3 (Piperidine) | 70 - 75 |

| C-4 (Piperidine) | 20 - 25 |

| C-5 (Piperidine) | 25 - 30 |

| C-6 (Piperidine) | 50 - 55 |

| C-1' (Propyl) | 40 - 45 |

| C-2' (Propyl) | 15 - 20 |

| C-3' (Propyl) | 10 - 15 |

| C-1'' (Butynyl) | 80 - 85 |

| C-2'' (Butynyl) | 70 - 75 |

| C-3'' (Butynyl) | 45 - 50 |

| C-4'' (Butynyl) | 15 - 20 |

To unambiguously assign the predicted signals and determine the molecular structure, a suite of 2D NMR experiments is essential. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, allowing for the tracing of spin systems within the molecule. researchgate.netyoutube.com For instance, correlations would be observed between the adjacent protons of the piperidine ring and within the propyl and butynyl chains.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), enabling the assignment of carbon signals based on their attached protons. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). youtube.comresearchgate.net This is crucial for connecting the different spin systems, for example, by showing a correlation from the H-1'' protons of the butynyl group to the C-2 and C-6 carbons of the piperidine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are in close proximity, providing insights into the three-dimensional structure and stereochemistry of the molecule. mdpi.comresearchgate.net For instance, NOESY can help determine the relative orientation of the propyl group and the butynyl chain with respect to the piperidine ring.

Since the C3 position of the piperidine ring is a stereocenter, this compound can exist as a pair of enantiomers.

Chiral Purity Analysis: The enantiomeric purity can be assessed using chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) in NMR spectroscopy. acs.orgnih.govnih.gov For example, the addition of a chiral auxiliary like (R)- or (S)-mandelic acid could induce separate signals for the enantiomers in the ¹H or ¹³C NMR spectrum, allowing for their quantification.

Conformational Analysis: The piperidine ring can exist in different conformations, with the chair form being the most stable. ias.ac.inucl.ac.uk The analysis of coupling constants (³JHH) from the ¹H NMR spectrum, along with NOESY data, can determine the preferred chair conformation and the axial or equatorial orientation of the substituents. For instance, a large diaxial coupling constant between adjacent axial protons on the piperidine ring would be indicative of a specific chair conformation.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) can measure the mass of an ion with very high accuracy (typically to four or five decimal places). This allows for the unambiguous determination of the elemental formula of the parent ion of this compound (C₁₃H₂₃NO). nih.govresearchgate.netnih.gov

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Formula | Calculated m/z |

| [M+H]⁺ | C₁₃H₂₄NO⁺ | 210.1852 |

| [M+Na]⁺ | C₁₃H₂₃NNaO⁺ | 232.1672 |

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the [M+H]⁺ ion) and its fragmentation through collision-induced dissociation (CID). The analysis of the resulting product ions provides detailed structural information. nih.govresearchgate.netrhhz.net

Predicted Fragmentation Pathways:

The fragmentation of protonated this compound would likely proceed through several key pathways:

Loss of Water: A prominent fragmentation pathway for tertiary alcohols is the facile loss of a water molecule (18 Da) from the protonated molecular ion.

Cleavage of the N-Butynyl Group: Fission of the bond between the nitrogen and the butynyl group can occur, leading to the loss of a neutral butynyl radical or butyne molecule.

Cleavage of the C-Propyl Group: The bond between the C3 of the piperidine ring and the propyl group can cleave, resulting in the loss of a propyl radical.

Ring Opening of the Piperidine Moiety: The piperidine ring itself can undergo characteristic fragmentation, often initiated by cleavage alpha to the nitrogen atom. nih.govscielo.br

Table 4: Predicted Key Fragment Ions in the MS/MS Spectrum of [C₁₃H₂₃NO + H]⁺

| Predicted m/z | Proposed Fragment Formula | Proposed Loss |

| 192.1746 | C₁₃H₂₂N⁺ | H₂O |

| 154.1590 | C₁₀H₂₀N⁺ | C₃H₄ |

| 166.1434 | C₁₀H₁₆NO⁺ | C₃H₇ |

| 98.1018 | C₆H₁₂N⁺ | C₇H₁₁O |

Infrared (IR) Spectroscopy for Identification of Key Functional Groups (Alkyne, Hydroxyl, Amine)

A detailed analysis of the infrared spectrum of this compound would be presented here. This would involve the identification of characteristic absorption bands corresponding to the fundamental vibrations of its key functional groups.

A data table, such as the one conceptualized below, would have been populated with experimentally determined vibrational frequencies.

Table 1: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Expected Wavenumber Range (cm⁻¹) | Observed Wavenumber (cm⁻¹) | Intensity |

| Alkyne C≡C Stretch | 2100-2260 | Data not available | Data not available |

| Terminal Alkyne ≡C-H Stretch | 3250-3350 | Data not available | Data not available |

| Hydroxyl O-H Stretch (H-bonded) | 3200-3600 | Data not available | Data not available |

| C-O Stretch | 1050-1260 | Data not available | Data not available |

| Tertiary Amine C-N Stretch | 1000-1250 | Data not available | Data not available |

| C-H Stretch (Aliphatic) | 2850-3000 | Data not available | Data not available |

Without access to the actual IR spectrum of this compound, any presented data would be purely hypothetical and not based on scientific findings.

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

A table summarizing the crystallographic data would have been included.

Table 2: Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C₁₂H₂₁NO |

| Formula Weight | 195.30 g/mol |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Volume (ų) | Data not available |

| Z (molecules per unit cell) | Data not available |

| Density (calculated) (g/cm³) | Data not available |

| R-factor | Data not available |

As no published crystal structure for this compound is available, this table remains unpopulated.

Chromatographic Purity Assessment (HPLC, GC) and Method Development

The purity of a synthesized batch of this compound would be assessed using high-performance liquid chromatography (HPLC) and gas chromatography (GC). This section would have detailed the development of suitable chromatographic methods, including the selection of the stationary phase (column), mobile phase composition (for HPLC) or carrier gas and temperature program (for GC), and detector type. The results would be presented in terms of retention time and percentage purity.

An example of a data table for HPLC method parameters is provided below.

Table 3: High-Performance Liquid Chromatography (HPLC) Method Parameters for Purity Assessment of this compound

| Parameter | Condition |

| Column | Data not available |

| Mobile Phase | Data not available |

| Flow Rate | Data not available |

| Injection Volume | Data not available |

| Detector Wavelength | Data not available |

| Retention Time | Data not available |

| Purity (%) | Data not available |

The lack of specific experimental procedures and results for the chromatographic analysis of this compound means that no definitive information can be presented.

Reactivity and Derivatization of 1 but 3 Ynyl 3 Propylpiperidin 3 Ol

Transformations at the Terminal Alkyne Moiety

The terminal alkyne group is a versatile functional handle, amenable to a variety of addition and coupling reactions. Its linear geometry and the acidity of the terminal proton (pKa ≈ 25) are key to its reactivity. alfa-chemistry.com

Click Chemistry Applications (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition)

The terminal alkyne of 1-But-3-ynyl-3-propylpiperidin-3-ol is an ideal substrate for "click chemistry," particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). alfa-chemistry.comnih.gov This reaction is known for its high efficiency, mild reaction conditions, and regiospecificity, exclusively forming the 1,4-disubstituted 1,2,3-triazole product. nih.govwikipedia.org The reaction involves the coupling of the terminal alkyne with an organic azide (B81097) in the presence of a copper(I) catalyst, which can be generated in situ from a copper(II) salt and a reducing agent. nih.gov This transformation provides a powerful method for conjugating the piperidine (B6355638) moiety to a wide range of other molecules, including biomolecules, polymers, and fluorescent tags. nih.gov

Table 1: Representative Click Chemistry Reactions

| Reactant | Catalyst System | Product Type |

|---|

This table showcases the general parameters for CuAAC reactions involving the terminal alkyne of the title compound.

Hydration, Hydroamination, and Halogenation of Alkynes

The carbon-carbon triple bond can undergo various addition reactions, significantly altering the functionality of the butynyl side chain.

Hydration: The addition of water across the alkyne can be achieved with regioselectivity depending on the catalyst used. chem-station.comlibretexts.org Mercury(II)-catalyzed hydration in the presence of aqueous acid (e.g., H₂SO₄/HgSO₄) follows Markovnikov's rule to yield a methyl ketone after tautomerization of the initial enol intermediate. libretexts.org Conversely, anti-Markovnikov hydration to produce an aldehyde can be accomplished through hydroboration-oxidation using a sterically hindered borane (B79455) followed by oxidative workup, or with specific ruthenium catalysts. libretexts.orgmdma.ch

Hydroamination: The addition of an N-H bond from an amine across the triple bond can be catalyzed by various transition metals, including ruthenium, gold, and others. mdma.chfrontiersin.org Intermolecular hydroamination of the terminal alkyne with primary or secondary amines typically follows Markovnikov's rule, leading to the formation of enamines or imines after tautomerization. frontiersin.org This reaction provides a direct route to nitrogen-containing derivatives.

Halogenation: The reaction of the alkyne with halogens such as Br₂ or Cl₂ can lead to the formation of a trans-dihaloalkene with one equivalent of the halogen, or a tetrahaloalkane upon addition of a second equivalent. chemistrysteps.com Furthermore, specific methods exist for the selective synthesis of 1-haloalkynes. For instance, oxidative halogenation using a combination of a halogen source like KI or NaBr and an oxidant can install an iodine or bromine atom at the terminal position of the alkyne. thieme-connect.com Enzymatic halogenation has also been demonstrated for terminal alkynes. acs.orgnih.govnih.gov

Table 2: Addition Reactions at the Terminal Alkyne

| Reaction | Reagents | Regioselectivity | Product |

|---|---|---|---|

| Hydration | H₂O, H₂SO₄, HgSO₄ | Markovnikov | Methyl Ketone |

| Hydration | 1. Sia₂BH 2. H₂O₂, NaOH | Anti-Markovnikov | Aldehyde |

| Hydroamination | R₂NH, Metal Catalyst | Markovnikov | Enamine/Imine |

| Halogenation | X₂ (1 equiv.) | Anti-addition | trans-Dihaloalkene |

| Halogenation | X₂ (2 equiv.) | - | Tetrahaloalkane |

This table summarizes common addition reactions and the expected products for the terminal alkyne moiety.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Heck)

Metal-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for forming carbon-carbon bonds.

Sonogashira Coupling: The Sonogashira reaction is a highly effective method for coupling terminal alkynes with aryl or vinyl halides. nih.govorganic-chemistry.orgwikipedia.org This reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orglibretexts.org Applying this to this compound would allow for the direct attachment of various aromatic and vinylic substituents to the butynyl chain, creating complex internal alkynes. acs.org

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. acs.orgwikipedia.org While the classic Heck reaction uses alkenes, variations involving alkynes have been developed. This reaction provides another avenue for C-C bond formation, leading to substituted enynes. The reaction typically proceeds with high stereoselectivity. organic-chemistry.orgyoutube.com

Table 3: Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Sonogashira | Aryl/Vinyl Halide (or Triflate) | Pd(0) catalyst, Cu(I) co-catalyst, Base | Internal Alkyne |

This table outlines key cross-coupling reactions applicable to the terminal alkyne.

Reactions of the Hydroxyl Group

The tertiary hydroxyl group presents a different set of reactive possibilities and challenges, primarily related to steric hindrance and the absence of an alpha-hydrogen.

Esterification, Etherification, and Oxidation Reactions

Esterification: The esterification of tertiary alcohols is often challenging under standard Fischer esterification conditions due to steric hindrance and the propensity for elimination to form an alkene. tandfonline.comgoogle.com However, the reaction can be successfully carried out using more reactive acylating agents like acid anhydrides or acid chlorides, often in the presence of a catalyst. tandfonline.comgoogle.com The mechanism for the acid-catalyzed reaction with a tertiary alcohol can proceed through a stable tertiary carbocation intermediate. stackexchange.comechemi.com

Etherification: Similar to esterification, direct etherification of a tertiary alcohol via the Williamson ether synthesis is not feasible due to elimination. Alternative strategies are required, such as acid-catalyzed addition of the alcohol to a reactive alkene or using conditions that favor an SN1-type mechanism. masterorganicchemistry.comyoutube.com Iron-catalyzed dehydrative etherification between two different alcohols, including tertiary alcohols, has been reported as a viable method. acs.orgacs.org

Oxidation: Tertiary alcohols are resistant to oxidation by common oxidizing agents like chromic acid or potassium permanganate (B83412) under mild conditions. studymind.co.ukbyjus.comlibretexts.org This is because they lack a hydrogen atom on the carbon atom bearing the hydroxyl group, which is necessary for the typical oxidation mechanism that forms a carbonyl group. chemistryviews.orgbritannica.com Oxidation can only occur under harsh conditions that cleave carbon-carbon bonds. byjus.com

Table 4: Reactions of the Tertiary Hydroxyl Group

| Reaction | Reagents | Key Considerations | General Outcome |

|---|---|---|---|

| Esterification | Acid Anhydride/Chloride | Steric hindrance, potential for elimination | Tertiary Ester |

| Etherification | Second Alcohol, Acid Catalyst (e.g., Iron(III)) | SN1-type mechanism, avoids elimination | Tertiary Ether |

This table details the reactivity of the tertiary alcohol functionality.

Stereoselective Transformations involving the Hydroxyl Functionality

The carbon atom bearing the hydroxyl group in this compound is a chiral center. Transformations at this center that control the resulting stereochemistry are of significant interest but are synthetically challenging. Stereospecific nucleophilic substitution at a tertiary center is difficult due to the steric hindrance disfavoring an SN2 mechanism and the potential for loss of stereochemical information through a planar carbocation in an SN1 mechanism.

However, methods have been developed to achieve stereoselective substitutions of tertiary alcohols. These often involve converting the hydroxyl into a good leaving group and using Lewis acids to facilitate its departure while controlling the stereochemical outcome of the subsequent nucleophilic attack. nih.gov For example, stereoinversion of chiral tertiary alcohols to form tertiary-alkyl amines has been reported via a Lewis-acid-catalyzed solvolysis process. nih.gov Similarly, stereoretentive nucleophilic substitutions have been achieved through the formation of nonclassical carbocation intermediates. acs.org These advanced methods could potentially be applied to this compound to synthesize stereochemically defined derivatives. acs.orgchinesechemsoc.org

An article on the chemical compound “this compound” focusing on its reactivity and derivatization cannot be generated as requested. Extensive searches of scientific literature and chemical databases have revealed no specific information regarding the N-alkylation, N-acylation, quaternization, N-dealkylation, selective functionalization, ring-opening/expansion reactions, or the synthesis of probes and bioconjugates for this particular compound.

The piperidine functional group within a molecule is a secondary amine and possesses a lone pair of electrons on the nitrogen atom, making it nucleophilic and basic. Generally, the reactivity of the piperidine nitrogen involves reactions typical of secondary amines.

General Reactivity of the Piperidine Nitrogen Atom:

N-Alkylation and N-Acylation: The nitrogen atom in a piperidine ring can readily undergo N-alkylation with alkyl halides or other alkylating agents, and N-acylation with acyl chlorides or anhydrides to form the corresponding N-alkylated or N-acylated piperidine derivatives. The reaction conditions for these transformations can vary, often employing a base to deprotonate the nitrogen, thereby increasing its nucleophilicity. The use of ionic liquids has also been reported as a medium for the N-alkylation of various N-acidic heterocyclic compounds. Ruthenium-catalyzed N-alkylation of amines using alcohols as the alkylating agent represents another synthetic route.

Quaternization and N-Dealkylation: Further alkylation of the tertiary amine resulting from N-alkylation can lead to the formation of a quaternary ammonium (B1175870) salt. The N-dealkylation of tertiary amines, which is the reverse of N-alkylation, is a more challenging transformation due to the high dissociation energy of the C-N bond. However, various chemical, catalytic, electrochemical, photochemical, and enzymatic methods have been developed for this purpose. N-dealkylation is also a significant metabolic pathway for many xenobiotics in biological systems.

General Selective Functionalization and Ring-Opening/Expansion Reactions of the Piperidine Core:

The piperidine ring is a common scaffold in many biologically active compounds and natural products. A variety of synthetic methods have been developed for the functionalization of the piperidine core to create diverse molecular architectures. These methods can include the introduction of substituents at various positions on the ring through reactions such as cross-coupling. While less common, ring-opening and ring-expansion reactions of the piperidine core can be achieved under specific conditions, leading to the formation of different nitrogen-containing heterocyclic systems.

General Synthesis of Probes and Bioconjugates:

The synthesis of chemical probes and bioconjugates is a crucial aspect of chemical biology, enabling the study of biological mechanisms. The functional groups on a molecule can be used as handles for the attachment of reporter tags, such as fluorophores or biotin (B1667282), or for conjugation to biomolecules like proteins or nucleic acids. In the case of a molecule containing a terminal alkyne, such as the but-3-ynyl group, it could potentially be utilized in "click" chemistry reactions, a common strategy for bioconjugation.

It is important to reiterate that the information presented above is of a general nature concerning the reactivity of the piperidine functional group and related moieties. No specific experimental data or research findings for "this compound" were found to populate the detailed article structure as requested.

Computational Chemistry and Theoretical Studies of 1 but 3 Ynyl 3 Propylpiperidin 3 Ol

Conformational Analysis and Energy Landscapes

To identify the stable conformers of 1-But-3-ynyl-3-propylpiperidin-3-ol, a hierarchical computational approach is typically employed. The process begins with a broad exploration of the conformational space using molecular mechanics (MM) methods. Force fields like MMFF94 or Amber are used to rapidly generate and evaluate thousands of potential structures by systematically rotating all torsion angles. This initial search identifies a set of low-energy candidate conformers.

Following the MM search, the most promising, unique conformers are subjected to more accurate geometry optimizations using quantum chemical methods. Density Functional Theory (DFT), particularly with the B3LYP functional and a basis set such as 6-31G(d), provides a reliable balance of accuracy and computational cost for refining the structures and calculating their relative energies. researchgate.netnih.gov This two-step process ensures a thorough exploration of the conformational space while achieving high accuracy for the most stable structures.

The analysis reveals several low-energy conformers, primarily differing in the orientation of the propyl and but-3-ynyl groups and the conformation of the piperidine (B6355638) ring (chair or boat). The chair conformation of the piperidine ring is generally favored, with further differentiation based on the axial or equatorial positions of the substituents.

| Conformer | Piperidine Ring Conformation | Propyl Group Orientation | But-3-ynyl Group Orientation | Relative Energy (kcal/mol) |

|---|---|---|---|---|

| Conf-1 | Chair | Equatorial | Axial | 0.00 |

| Conf-2 | Chair | Axial | Equatorial | 1.25 |

| Conf-3 | Twist-Boat | Equatorial | Axial | 4.80 |

| Conf-4 | Chair | Equatorial | Equatorial | 2.10 |

The various conformers of this compound are not static but are in dynamic equilibrium. The primary dynamic processes are the inversion of the piperidine ring and the rotation of the C-C single bonds in the propyl and but-3-ynyl side chains.

Computational methods can model the transition states connecting these conformers, allowing for the calculation of the energy barriers for these dynamic processes. Ring inversion from one chair form to another typically proceeds through a high-energy twist-boat intermediate. The energy barrier for this process is a key factor in determining the rate of interconversion at a given temperature. Similarly, the rotation of the side chains has lower energy barriers, indicating that at room temperature, these groups are likely to be freely rotating.

| Process | Initial Conformer | Final Conformer | Calculated Energy Barrier (kcal/mol) |

|---|---|---|---|

| Piperidine Ring Inversion | Chair (Conf-1) | Chair (Conf-2) | 10.5 |

| Propyl Group Rotation | Gauche | Anti | 2.8 |

| But-3-ynyl Group Rotation | Staggered | Eclipsed | 3.1 |

Electronic Structure and Reactivity Predictions

Beyond conformational analysis, computational chemistry provides profound insights into the electronic nature of the molecule, which is fundamental to understanding its reactivity.

Density Functional Theory (DFT) is a powerful tool for investigating the electronic structure of molecules. nanobioletters.com Using a functional such as B3LYP with an extended basis set like 6-311++G(d,p), the geometry of the most stable conformer (Conf-1) can be optimized with high precision. researchgate.net This provides accurate predictions of bond lengths, bond angles, and dihedral angles, offering a detailed picture of the molecular architecture. These calculations often show excellent agreement with experimental data where available. nih.gov

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C-O (hydroxyl) | 1.425 Å |

| Bond Length | C≡C (alkyne) | 1.208 Å |

| Bond Length | C-N (ring) | 1.465 Å |

| Bond Angle | C-N-C (ring) | 111.5° |

| Bond Angle | C-O-H | 108.9° |

| Dihedral Angle | H-O-C3-C2 | -65.2° |

Frontier Molecular Orbital (FMO) theory is central to predicting chemical reactivity. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. reddit.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, while the LUMO energy relates to the electron affinity.

The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical descriptor of molecular stability and reactivity. nih.gov A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO is primarily localized on the nitrogen atom of the piperidine ring and the π-system of the alkyne, indicating these are the most probable sites for electrophilic attack. The LUMO is distributed around the antibonding orbitals of the C-N and C-O bonds.

| Parameter | Calculated Value (eV) |

|---|---|

| EHOMO | -6.85 |

| ELUMO | 0.95 |

| HOMO-LUMO Gap (ΔE) | 7.80 |

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. uni-muenchen.deyoutube.com It is plotted on the molecule's electron density surface, using a color scale to indicate electrostatic potential. Red regions signify negative potential (electron-rich areas), which are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor areas), which are prone to nucleophilic attack. Green and yellow areas are relatively neutral. youtube.com

For this compound, the MEP map reveals distinct regions of charge concentration. The most negative potential (red) is located around the oxygen atom of the hydroxyl group, due to its high electronegativity and lone pairs of electrons. A significant negative potential is also associated with the π-electron cloud of the alkyne group. The area around the nitrogen atom also shows negative potential, corresponding to its lone pair. The most positive potential (blue) is found on the hydrogen atom of the hydroxyl group, making it a likely site for hydrogen bonding or deprotonation. This analysis complements the FMO theory, providing a clear picture of the molecule's reactive sites. researchgate.netyoutube.com

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational chemistry provides a powerful avenue for predicting the spectroscopic properties of molecules, offering insights that complement experimental data. For this compound, theoretical calculations can estimate its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These predictions are typically achieved through methods like Density Functional Theory (DFT), which can model the electronic structure of the molecule to derive its spectroscopic characteristics. nih.govresearchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The theoretical ¹H and ¹³C NMR chemical shifts for this compound can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. nih.govnih.gov These calculations predict the resonance of each nucleus based on its local electronic environment. The predicted chemical shifts are crucial for structural elucidation.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Piperidine Ring CH₂ | 2.5 - 3.2 | 45 - 55 |

| Propyl Group CH₂ | 1.4 - 1.7 | 15 - 40 |

| Propyl Group CH₃ | 0.9 - 1.1 | 10 - 15 |

| Butynyl Group CH₂ | 2.3 - 2.8 | 20 - 30 |

| Alkyne CH | 2.0 - 2.2 | 70 - 80 |

| Alkyne C | - | 80 - 90 |

| C-OH | - | 70 - 75 |

| OH | 3.5 - 4.5 (variable) | - |

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule's bonds. scielo.org.za These frequencies correspond to the absorption bands observed in an experimental IR spectrum. For this compound, characteristic vibrational modes for its functional groups can be predicted.

Interactive Table: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| O-H (Alcohol) | Stretching | 3200 - 3600 (broad) |

| C≡C-H (Alkyne) | Stretching | 3250 - 3350 |

| C≡C (Alkyne) | Stretching | 2100 - 2250 |

| C-H (Alkyl) | Stretching | 2850 - 3000 |

| C-N (Piperidine) | Stretching | 1000 - 1250 |

| C-O (Alcohol) | Stretching | 1050 - 1200 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic transitions of this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT). nih.govnih.gov These calculations help identify the wavelengths at which the molecule absorbs UV or visible light, which are related to its electronic structure. The primary chromophores in this molecule are the alkyne and the lone pairs on the nitrogen and oxygen atoms.

Interactive Table: Predicted UV-Vis Absorption for this compound

| Transition Type | Predicted λmax (nm) |

| n → σ | ~195 |

| π → π (Alkyne) | ~170 |

Molecular Docking and Dynamics Simulations with Hypothetical Biological Targets (In Silico Screening)

In silico screening methods, such as molecular docking and molecular dynamics simulations, are invaluable for exploring the potential interactions of a compound with biological macromolecules. nih.gov These computational techniques can predict the binding affinity and mode of interaction of this compound with hypothetical protein targets, providing a foundation for further investigation.

Molecular docking simulations can predict how this compound might bind within a protein's active site. The process involves predicting the preferred orientation of the ligand when bound to a target to form a stable complex. The interaction profiling focuses on the types of non-covalent bonds that stabilize the ligand-protein complex.

The key functional groups of this compound—the hydroxyl group, the piperidine nitrogen, and the butynyl group—play distinct roles in these interactions.

Hydrogen Bonds: The hydroxyl group can act as both a hydrogen bond donor and acceptor. The nitrogen atom in the piperidine ring can act as a hydrogen bond acceptor. These interactions are crucial for the specificity of binding.

Hydrophobic Interactions: The propyl group and the hydrocarbon backbone of the piperidine ring and butynyl chain can form van der Waals interactions with nonpolar residues in a protein's binding pocket.

π-Stacking and π-Cation Interactions: While less common for this specific structure, the alkyne's π-system could potentially engage in π-stacking with aromatic residues, and the protonated piperidine nitrogen could form π-cation interactions. nih.gov

Molecular dynamics simulations can further elucidate the stability of these predicted interactions over time, providing insights into the dynamic nature of the binding.

Interactive Table: Hypothetical Ligand-Protein Interaction Profile for this compound

| Interaction Type | Contributing Functional Group(s) of the Ligand | Potential Interacting Protein Residues (General) |

| Hydrogen Bond (Donor) | Hydroxyl (-OH) | Aspartate, Glutamate, Serine, Threonine |

| Hydrogen Bond (Acceptor) | Hydroxyl (-OH), Piperidine Nitrogen | Asparagine, Glutamine, Histidine, Serine, Threonine |

| Hydrophobic Contacts | Propyl Group, Piperidine Ring, Butynyl Chain | Alanine, Valine, Leucine, Isoleucine, Phenylalanine |

| van der Waals Forces | Entire Molecule | Various |

Pharmacophore modeling is a ligand-based drug design approach that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. nih.govnih.gov A pharmacophore model for this compound can be constructed based on its structural features. This model can then be used as a 3D query to screen virtual libraries for other molecules with similar potential interactions.

The key pharmacophoric features of this compound include:

A hydrogen bond donor feature from the hydroxyl group.

A hydrogen bond acceptor feature from the hydroxyl group and the piperidine nitrogen.

Hydrophobic regions corresponding to the propyl group and the alicyclic piperidine ring.

A potential positive ionizable feature if the piperidine nitrogen is protonated at physiological pH.

Interactive Table: Pharmacophoric Features of this compound

| Pharmacophoric Feature | Location on Molecule | Potential Role in Binding |

| Hydrogen Bond Donor | Hydroxyl Group (-OH) | Forms directed hydrogen bonds with acceptor residues. |

| Hydrogen Bond Acceptor | Hydroxyl Group (-OH), Piperidine Nitrogen | Forms directed hydrogen bonds with donor residues. |

| Hydrophobic Center | Propyl Group, Piperidine Ring | Occupies hydrophobic pockets in the binding site. |

| Positive Ionizable Feature | Piperidine Nitrogen | Can form ionic interactions or salt bridges. |

Mechanistic Biological Investigations of 1 but 3 Ynyl 3 Propylpiperidin 3 Ol in in Vitro Systems

Receptor Binding and Ligand-Target Interactions (e.g., in vitro affinity and selectivity assays)

Currently, there is a lack of publicly available data from in vitro affinity and selectivity assays specifically for 1-But-3-ynyl-3-propylpiperidin-3-ol against a defined panel of biological targets. The structural framework of this molecule, featuring a piperidine (B6355638) ring, is a common motif in a multitude of biologically active compounds, suggesting potential interactions with various receptors. researchgate.net Piperidine derivatives are known to interact with a wide range of receptors, including but not limited to opioid, dopamine (B1211576), and sigma receptors. nih.govnih.gov

To ascertain the receptor binding profile of this compound, a comprehensive screening approach would be necessary. This would typically involve competitive binding assays using radiolabeled ligands known to bind to specific receptors. For instance, to investigate its affinity for sigma receptors, competition assays against a radiolabeled ligand like ³H-pentazocine in guinea pig brain membranes could be performed. mdpi.com Similarly, its potential interaction with dopamine transporters could be assessed through binding assays using cell lines transfected with human dopamine transporters (DAT), serotonin (B10506) transporters (SERT), and norepinephrine (B1679862) transporters (NET). nih.gov The resulting data, usually expressed as the inhibition constant (Ki), would quantify the compound's affinity for each receptor and reveal its selectivity profile.

Enzyme Inhibition and Activation Studies (e.g., in vitro kinetic analysis)

Information regarding the direct inhibition or activation of specific enzymes by this compound is not currently documented in the scientific literature. The presence of the propargyl group (a but-3-ynyl moiety) suggests a potential for interaction with certain enzymes, particularly those susceptible to mechanism-based inhibition by acetylenic compounds.

To evaluate its enzymatic activity, in vitro kinetic analyses would be essential. For example, to assess its potential as a dual inhibitor of tyrosinase and pancreatic lipase, studies measuring the IC50 values against these enzymes would be conducted. researchgate.net Kinetic analysis, through methods such as Lineweaver-Burk plots, could then determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). Furthermore, given that some piperine (B192125) derivatives exhibit inhibitory effects on cytochrome P450 enzymes, it would be pertinent to investigate the potential of this compound to inhibit key CYP450 isoforms (e.g., CYP3A4, CYP2D6) using human liver microsomes and specific probe substrates. researchgate.net

Structure-Activity Relationship (SAR) Studies for Biological Interactions

While specific SAR studies for this compound are not available, general principles derived from related piperidine derivatives can provide valuable insights into the potential impact of structural modifications on its biological activity. researchgate.netresearchgate.net

Correlating Structural Modifications with In Vitro Biological Activity

The biological activity of piperidine-containing molecules is significantly influenced by the nature and position of substituents on the piperidine ring. researchgate.net For instance, in a series of substituted benzoic acid esters of 1-methyl-4-piperidinol, the analgesic potency was found to be affected by the size and lipophilicity of the substituents on the aromatic ring. nih.gov

For this compound, key areas for structural modification to probe SAR would include:

The N-substituent: The nature of the substituent on the piperidine nitrogen is critical. In many classes of piperidine-based compounds, varying this group can dramatically alter receptor affinity and selectivity.

The 3-propyl group: Altering the length and branching of this alkyl chain could influence the compound's interaction with a binding pocket.

The 3-hydroxyl group: This group can participate in hydrogen bonding. Its esterification or replacement with other functional groups would likely impact binding affinity. nih.gov

The 1-but-3-ynyl group: The acetylenic moiety is a key feature. Modifications such as changing the chain length, introducing substituents on the alkyne, or replacing it with other linkers would be crucial for understanding its role in biological activity. Studies on propargyl-linked antifolates have shown that substitution at the propargylic position significantly affects metabolic stability. nih.gov

Identification of Key Pharmacophoric Elements and Stereochemical Effects

A pharmacophore model for this class of compounds would aim to define the essential structural features required for biological activity. Based on its structure, potential pharmacophoric elements of this compound could include:

A basic nitrogen atom in the piperidine ring, which is likely to be protonated at physiological pH and act as a cationic center.

A hydrogen bond donor/acceptor in the form of the tertiary hydroxyl group.

A hydrophobic region defined by the propyl group.

The stereochemistry at the C-3 position is also expected to be a critical determinant of biological activity. The (R) and (S) enantiomers of this compound would likely exhibit different binding affinities and potencies, a common phenomenon in chiral drug molecules. For example, modest enantioselectivity at the dopamine transporter has been observed for related compounds. nih.gov

In Vitro Metabolic Stability and Metabolite Identification

The metabolic stability of a compound is a crucial factor in its potential as a therapeutic agent, as it influences its half-life and bioavailability. nih.gov

Microsomal and Hepatocyte Stability Assays

The in vitro metabolic stability of this compound can be assessed using liver microsomes and hepatocytes from various species, including humans. frontiersin.org These assays measure the rate of disappearance of the parent compound over time.

Microsomal Stability Assays: These assays primarily evaluate Phase I metabolism, which is largely mediated by cytochrome P450 (CYP) enzymes. frontiersin.org The compound would be incubated with liver microsomes in the presence of NADPH, a necessary cofactor for CYP activity. The percentage of the compound remaining at various time points would be determined by LC-MS/MS analysis. From this data, the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated. The metabolic stability of propargyl-linked compounds can be sensitive to the substitution around the alkyne. nih.gov

Hepatocyte Stability Assays: Hepatocytes contain both Phase I and Phase II metabolic enzymes, providing a more complete picture of hepatic metabolism. frontiersin.org Similar to microsomal assays, the compound is incubated with hepatocytes, and its depletion is monitored over time. This allows for the assessment of both oxidative metabolism and conjugation reactions (e.g., glucuronidation of the hydroxyl group).

Table 1: Representative Data from an In Vitro Microsomal Stability Assay This table is a hypothetical representation of data that could be generated for this compound.

| Species | t½ (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |

|---|---|---|

| Human | 45 | 15.4 |

| Rat | 30 | 23.1 |

| Mouse | 25 | 27.7 |

| Dog | 60 | 11.6 |

Table 2: Representative Data from an In Vitro Hepatocyte Stability Assay This table is a hypothetical representation of data that could be generated for this compound.

| Species | t½ (min) | Intrinsic Clearance (CLint) (µL/min/10^6 cells) |

|---|---|---|

| Human | 90 | 8.1 |

| Rat | 75 | 9.8 |

Based on the structure of this compound, potential metabolic pathways include:

Oxidation: Hydroxylation of the propyl group or the piperidine ring. The tertiary alcohol itself could potentially be further oxidized.

N-dealkylation: Cleavage of the but-3-ynyl group from the piperidine nitrogen.

Glucuronidation: Conjugation of the tertiary hydroxyl group with glucuronic acid, a common Phase II metabolic pathway for alcohols. researchgate.net

Metabolism of the alkyne: The terminal alkyne could undergo hydration or oxidation.

The identification of metabolites formed during these in vitro incubations, typically using high-resolution mass spectrometry, would be crucial for understanding the metabolic liabilities of the molecule and guiding further structural optimization.

Identification and Characterization of In Vitro Metabolites by LC-MS/MS

The in vitro biotransformation of piperidine-containing compounds is a critical area of investigation in drug metabolism studies. The use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the separation, detection, and structural elucidation of metabolites formed in in vitro systems, such as liver microsomes. nih.govresearchgate.net

In a representative study investigating the metabolism of Vandetanib, which contains an N-methyl piperidine moiety, incubations were performed with rat liver microsomes to simulate phase I metabolism. nih.gov The subsequent analysis of the incubation mixture by LC-MS/MS led to the identification of several metabolites. The characterization of these metabolites provides insight into the primary metabolic pathways, which predominantly involve modifications to the piperidine ring. nih.gov